

Thermodynamic properties of 2-ethyl-1-pentene

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Compound of Interest

Compound Name: 2-Ethyl-1-pentene

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An In-depth Technical Guide on the Thermodynamic Properties of **2-Ethyl-1-Pentene**

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of **2-ethyl-1-pentene** (CAS: 3404-71-5, Formula: C₇H₁₄).^{[1][2][3]} It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate data for modeling, process design, and safety assessments. This document collates available experimental data for physical properties such as boiling point, melting point, and density. It also delves into key thermodynamic parameters, including the enthalpy of vaporization and reaction. Where direct experimental data is limited, common methodologies for their determination, such as calorimetry, are detailed. Furthermore, this guide illustrates the fundamental relationships between thermodynamic properties and provides a generalized experimental workflow for their measurement through DOT language diagrams.

Physical Properties of 2-Ethyl-1-Pentene

The physical properties of a compound are fundamental to understanding its behavior in various systems. The following table summarizes the key experimentally determined physical properties of **2-ethyl-1-pentene**. It is important to note that slight variations in reported values exist in the literature, which can be attributed to different experimental conditions and purities of the samples.

Property	Value	Units	Reference(s)
Molecular Formula	C ₇ H ₁₄	-	[1][2][3]
Molecular Weight	98.19	g/mol	[1][4]
Boiling Point	85.4 - 94	°C	[1][5][6][7]
367.25	K	[8]	
Melting Point	-105.15	°C	[5][6][7]
Density	0.703 - 0.708	g/cm ³	[1][5]
Vapor Pressure	62.2	mmHg at 25°C	[5]
Refractive Index	1.402 - 1.405	-	[1][5][6][7]
Critical Temperature	266	°C	[1]
Critical Pressure	25.1	atm	[1]

Thermodynamic Properties

Thermodynamic data is crucial for predicting the feasibility and energy changes of chemical reactions. While comprehensive experimental data for all thermodynamic properties of **2-ethyl-1-pentene** is not readily available in the literature, key values have been reported. For many complex alkenes, properties such as the standard enthalpy of formation and Gibbs free energy are often estimated using computational techniques like the Benson group-additivity method.[9]

Property	Value	Units	Method / Comment	Reference(s)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	35.1	kJ/mol	N/A	[8]
Enthalpy of Reaction ($\Delta_r H^\circ$)	-114.6 ± 1.1	kJ/mol	Enthalpy of hydrogenation in liquid cyclohexane.	[3]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Data not available	kJ/mol	Often estimated via group contribution methods.[9]	
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Data not available	kJ/mol	Can be calculated from ΔH° and ΔS° . [10] [11]	
Standard Molar Entropy (S°)	Data not available	J/(mol·K)	Often estimated via group contribution methods.[9]	
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)	Data not available	J/(mol·K)	Can be estimated.	[12]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to a compound like **2-ethyl-1-pentene**.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides insight into the volatility of a substance. It is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

- **Apparatus Setup:** A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
- **Sample Preparation:** The round-bottom flask is charged with a sample of **2-ethyl-1-pentene** and a few boiling chips to ensure smooth boiling.
- **Heating:** The sample is gently heated using the heating mantle.
- **Equilibrium:** The heating rate is controlled to allow a state of equilibrium to be established between the liquid and vapor phases. This is typically observed when the vapor condensation ring rises slowly up the distillation head.
- **Temperature Reading:** The boiling point is recorded as the temperature that remains constant on the thermometer as the liquid is steadily distilling. This temperature represents the point where the vapor and liquid are in equilibrium at the given atmospheric pressure.
- **Pressure Correction:** The observed boiling point is corrected to the standard pressure of 760 mmHg if the experimental pressure differs.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion ($\Delta_c H^\circ$) is the heat released when one mole of a substance is completely burned in excess oxygen.^[13] This is a key thermodynamic value from which the enthalpy of formation can be derived.

Methodology: Isothermal Jacket Bomb Calorimetry

- **Sample Preparation:** A precise mass (typically 0.5 - 1.5 g) of **2-ethyl-1-pentene** is weighed into a crucible. A fuse wire of known mass and combustion energy is placed in contact with

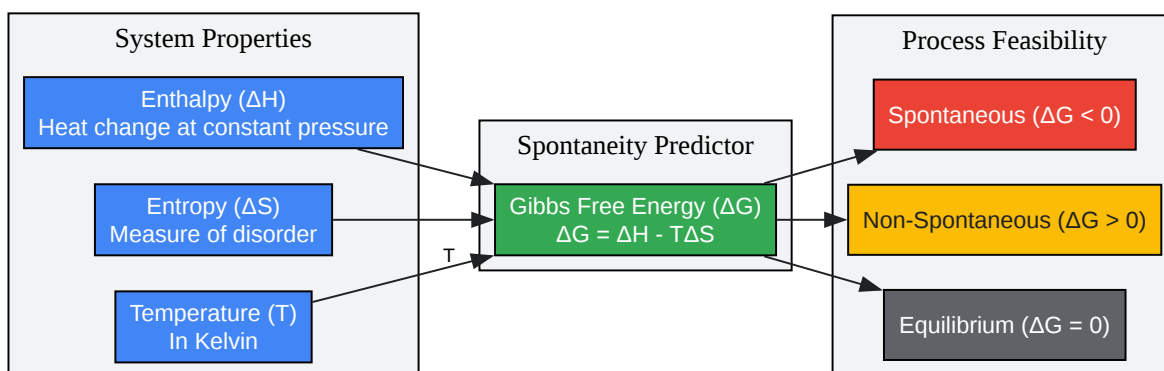
the sample.

- **Bomb Assembly:** The crucible is placed inside a high-pressure stainless-steel vessel, the "bomb." The bomb is then sealed and pressurized with excess pure oxygen, typically to around 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A stirrer and a high-precision thermometer are also placed in the water.
- **Initial Temperature:** The system is allowed to reach thermal equilibrium, and the initial temperature of the water is recorded to a high precision (e.g., ± 0.001 °C) over a period of several minutes to establish a baseline.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
- **Final Temperature:** The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool. The temperature-time data is extrapolated back to the time of ignition to correct for any heat lost to the surroundings and determine the precise temperature change (ΔT).
- **Calculation:**
 - The total heat released (q_{total}) is calculated using the formula: $q_{\text{total}} = C_{\text{cal}} * \Delta T$, where C_{cal} is the predetermined heat capacity of the calorimeter system.
 - The heat released by the combustion of the fuse wire is subtracted from q_{total} to find the heat released by the sample (q_{sample}).
 - The molar enthalpy of combustion is then calculated by dividing q_{sample} by the number of moles of the **2-ethyl-1-pentene** sample burned. The value is given a negative sign as combustion is an exothermic process.^[14]

Visualizations

Relationship of Core Thermodynamic Properties

The spontaneity of a chemical process at constant temperature and pressure is determined by the change in Gibbs Free Energy (ΔG), which relates enthalpy (ΔH) and entropy (ΔS) through the Gibbs-Helmholtz equation.^[15] This relationship is fundamental to chemical thermodynamics.

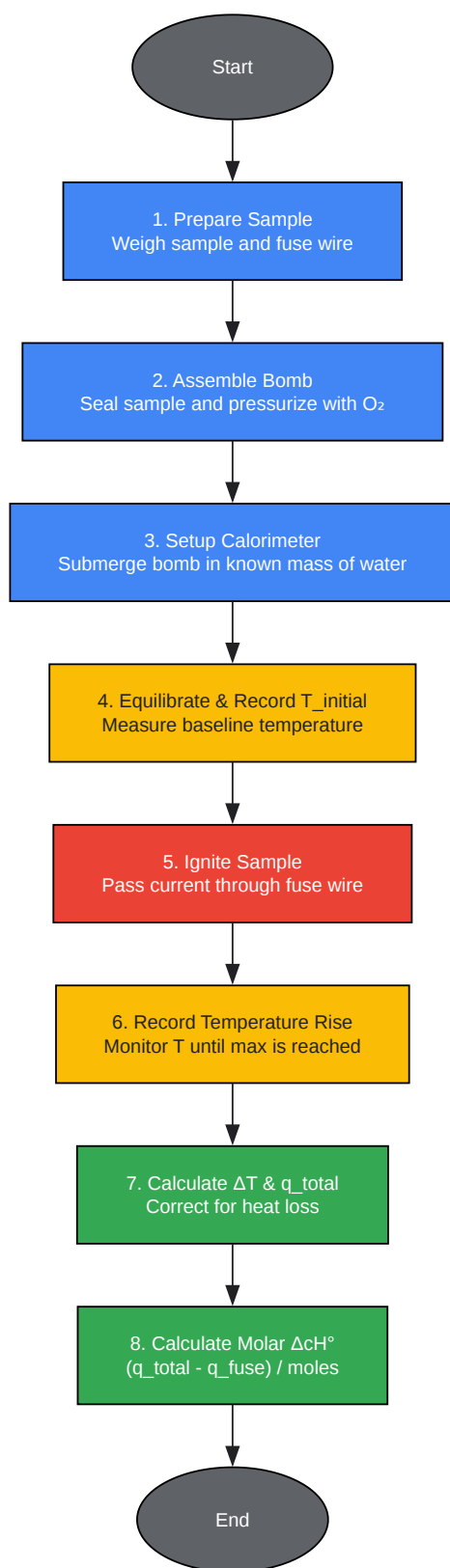


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Caption: A diagram illustrating the relationship between enthalpy, entropy, and temperature in determining Gibbs free energy.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the sequential steps involved in determining the enthalpy of combustion using a bomb calorimeter. This workflow ensures accuracy and reproducibility in the experimental results.



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Caption: A workflow diagram for determining the enthalpy of combustion using bomb calorimetry.

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References

- 1. 2-ethyl-1-pentene [stenutz.eu]
- 2. 1-Pentene, 2-ethyl- [webbook.nist.gov]
- 3. 1-Pentene, 2-ethyl- [webbook.nist.gov]
- 4. 3-Methylidenehexane | C₇H₁₄ | CID 520668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ETHYL-1-PENTENE | lookchem [lookchem.com]
- 6. 2-ETHYL-1-PENTENE | 3404-71-5 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. 1-Pentene, 2-ethyl- [webbook.nist.gov]
- 9. srd.nist.gov [srd.nist.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 12. 1-Pentene, 2-ethyl- (CAS 3404-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. 16.4 Free Energy - Chemistry 2e | OpenStax [openstax.org]
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